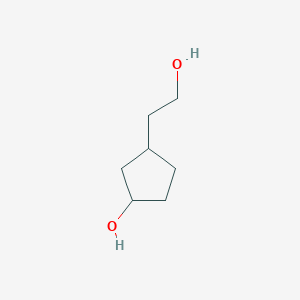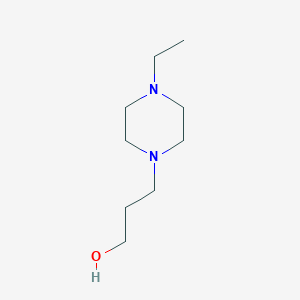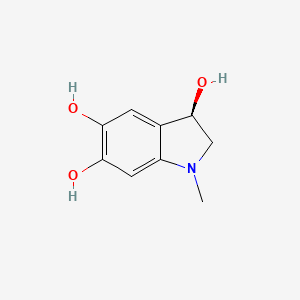
5-Oxopyrrolidine-2-carbaldehyde
Overview
Description
5-Oxopyrrolidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H7NO2. It features a five-membered pyrrolidine ring with a ketone group at the 5-position and an aldehyde group at the 2-position.
Mechanism of Action
Target of Action
5-Oxopyrrolidine-2-carbaldehyde, also known as 5-Ketoprolinal , is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely used in medicinal chemistry
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, potentially leading to diverse biological effects .
Biochemical Pathways
It’s worth noting that 5-oxoproline, a related compound, is an intermediate metabolite in the glutathione cycle , suggesting potential involvement in similar biochemical pathways.
Result of Action
Related compounds have been shown to possess various biological effects, including analgesic and antihypoxic effects , suggesting that this compound may have similar effects.
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins . This suggests that the compound’s action could be influenced by the stereochemical environment.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 5-Oxopyrrolidine-2-carbaldehyde, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Cellular Effects
It is known that some pyrrolidine derivatives can stimulate cell division .
Molecular Mechanism
It is suggested that compounds of this class could potentially exhibit pharmacological activity such as arrhythmogenic, antiepileptic, anxiolytic, and others .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. It is known that some pyrrolidine derivatives possess analgesic and antihypoxic effects of varying strength .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxopyrrolidine-2-carbaldehyde can be synthesized from 5-hydroxymethyl-pyrrolidine-2-one. The synthesis involves the oxidation of 5-hydroxymethyl-pyrrolidine-2-one using Dess-Martin periodane in dichloromethane under an inert atmosphere. The reaction is carried out at room temperature for one hour, followed by filtration and purification through column chromatography, yielding the desired product with a 71% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis route involving Dess-Martin periodane is scalable and can be adapted for larger-scale production. The use of common reagents and straightforward reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Oxopyrrolidine-2-carboxylic acid.
Reduction: 5-Hydroxypyrrolidine-2-carbaldehyde and 5-oxopyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxopyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is investigated for its potential use in drug discovery, particularly as a scaffold for designing biologically active molecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Similar in structure but lacks the aldehyde group.
Pyrrolidine-2-one: Contains a ketone group but no aldehyde group.
Proline derivatives: Structurally related but with different functional groups at the 2- and 5-positions
Uniqueness
5-Oxopyrrolidine-2-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group within the same five-membered ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-oxopyrrolidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-3-4-1-2-5(8)6-4/h3-4H,1-2H2,(H,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYMVTXOUKXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3329666.png)




![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)
![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)

![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)
